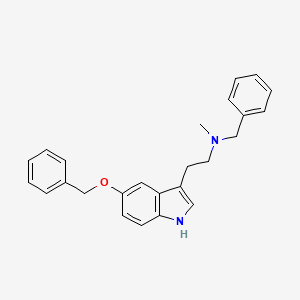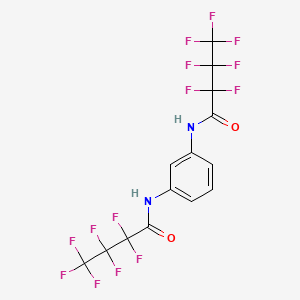
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- can be achieved through a multi-step process involving various reagents and conditions. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles. This process can be further modified by introducing the benzylmethylamino and benzyloxy groups through subsequent N-alkylation and O-alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- involves its interaction with specific molecular targets and pathways. The benzylmethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Bromoindole: Used in organic synthesis as a building block for more complex molecules.
Uniqueness
Indole, 3-(2-(benzylmethylamino)ethyl)-5-(benzyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
| 4652-04-4 | |
Molekularformel |
C25H26N2O |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H26N2O/c1-27(18-20-8-4-2-5-9-20)15-14-22-17-26-25-13-12-23(16-24(22)25)28-19-21-10-6-3-7-11-21/h2-13,16-17,26H,14-15,18-19H2,1H3 |
InChI-Schlüssel |
YYZWLIHUCDJTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)


![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)




![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)

